propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
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Description
Propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.20999276 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Microwave-assisted solid-phase synthesis techniques have been developed for creating piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, leveraging the annulation of primary amines with resin-bound bismesylates. These methods are significant for their efficiency and the minimization of contaminating by-products (Macleod et al., 2006).
Catalytic Applications
Research into catalytic dehydrogenation of substituted spiro[5,5] undecanes has provided insights into the effects of bulky alkyl groups on ring transformations within the spiro[5,5]undecane system. Such studies contribute to our understanding of the synthesis and structural manipulation of spiro-compounds (Mitra & Gupta, 1976).
Biological Activity and Drug Discovery
Diazaspirocycles have been explored for their potential in treating various diseases due to their unique structural features. For instance, 1,9-diazaspiro[5.5]undecane-containing compounds have shown promise for the treatment of obesity, pain, and various disorders affecting the immune system, cell signaling, cardiovascular system, and psychological health (Blanco‐Ania et al., 2017).
Antagonistic Properties
The discovery of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists highlights their potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis. These findings open new avenues for therapeutic applications of diazaspirocycles (Norman, 2007).
Photochemical Studies
Photophysical studies and solvatochromic analysis of diazaspiro compounds contribute to our understanding of their behavior under different environmental conditions. Such research is pivotal for developing applications in materials science and sensing technologies (Aggarwal & Khurana, 2015).
Properties
IUPAC Name |
propyl 2-benzyl-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-13-25-19(24)21-12-6-10-20(15-21)11-9-18(23)22(16-20)14-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARCBRLOKBKMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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